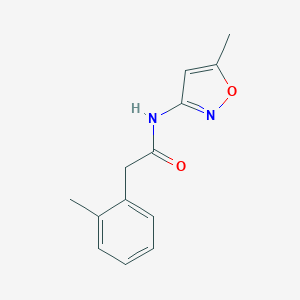![molecular formula C13H16F3NO2S B240062 4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as MTSP, this compound is widely used in the field of organic chemistry and medicinal chemistry.
Aplicaciones Científicas De Investigación
MTSP has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In addition, MTSP has been investigated as a potential treatment for depression, anxiety, and other neurological disorders.
Mecanismo De Acción
MTSP acts as a sodium channel blocker, which inhibits the flow of sodium ions into cells. This mechanism of action has been shown to be effective in reducing pain and inflammation, as well as preventing seizures and other neurological disorders.
Biochemical and Physiological Effects:
MTSP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1 beta. In addition, MTSP has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTSP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. In addition, MTSP has a well-defined mechanism of action, which makes it a useful tool for studying sodium channels and their role in various physiological processes. However, one limitation of MTSP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
The potential therapeutic applications of MTSP are vast, and there are several future directions for research in this area. One area of future research is the development of more potent and selective sodium channel blockers that can be used to treat a wider range of neurological disorders. Another area of research is the investigation of the long-term effects of MTSP on the brain and other organs, as well as its potential for drug interactions with other medications. Finally, the development of new synthesis methods for MTSP may lead to improved yields and purity, which could further enhance its usefulness in scientific research.
In conclusion, 4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine is a chemical compound that has significant potential for use in scientific research. Its unique properties make it a useful tool for studying sodium channels and their role in various physiological processes. As research in this area continues to progress, it is likely that MTSP will become an increasingly important tool for understanding and treating neurological disorders.
Métodos De Síntesis
MTSP can be synthesized through a multi-step process involving the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then treated with methyl iodide to yield 4-methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine. This synthesis method has been optimized to improve the yield and purity of the final product.
Propiedades
Nombre del producto |
4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine |
|---|---|
Fórmula molecular |
C13H16F3NO2S |
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
4-methyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
InChI |
InChI=1S/C13H16F3NO2S/c1-10-5-7-17(8-6-10)20(18,19)12-4-2-3-11(9-12)13(14,15)16/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
DVFNQADHZDGHBW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)



